1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
CAS No.: 1029718-79-3
Cat. No.: VC11706373
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029718-79-3 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
| Standard InChI Key | UVGFIXJQYGSYHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3 |
| Canonical SMILES | COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3 |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₅H₁₈N₄OS, with a calculated molecular weight of 302.40 g/mol. Its structure comprises:
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A 1,2,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom).
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A 2-methoxybenzyl group at the 3-position of the thiadiazole ring.
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A piperazine moiety attached to the 5-position of the thiadiazole.
Table 1: Estimated Physicochemical Properties
The 2-methoxybenzyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability, while the piperazine group introduces basicity, facilitating salt formation for pharmaceutical formulations .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine likely involves:
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Thiadiazole Ring Formation: Cyclization of a thioamide precursor using Lawesson’s reagent, a well-established method for 1,2,4-thiadiazole synthesis .
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Substitution at the 3-Position: Introduction of the 2-methoxybenzyl group via alkylation or nucleophilic substitution.
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Piperazine Coupling: Reaction of the 5-chloro-thiadiazole intermediate with piperazine under basic conditions.
Example Pathway:
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Precursor Preparation: React 2-methoxybenzylamine with carbon disulfide to form a dithiocarbamate.
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Cyclization: Treat with Lawesson’s reagent to yield the 3-(2-methoxybenzyl)-1,2,4-thiadiazole-5-thiol .
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Chlorination: Replace the thiol group with chlorine using PCl₅.
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Piperazine Attachment: Substitute chlorine with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures .
Industrial Considerations
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Avoiding Pyridine: Modern protocols favor alternatives like toluene or acetonitrile to eliminate pyridine toxicity .
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Yield Optimization: Patent data suggest that temperature-controlled stepwise cooling (e.g., 50°C → 25°C → 5°C) minimizes byproducts during crystallization .
Analytical Characterization
Spectroscopic Data (Representative)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.55–3.40 (m, 8H, piperazine-H) .
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IR (KBr): 2950 cm⁻¹ (C-H stretch, piperazine), 1600 cm⁻¹ (C=N, thiadiazole), 1250 cm⁻¹ (C-O-C, methoxy) .
Applications and Future Directions
Drug Development
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CNS Disorders: Structural similarity to anticonvulsant thiadiazoles warrants testing in seizure models .
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Metabolic Diseases: Piperazine’s role in DPP-4 inhibition suggests antidiabetic potential .
Industrial Scale-Up
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